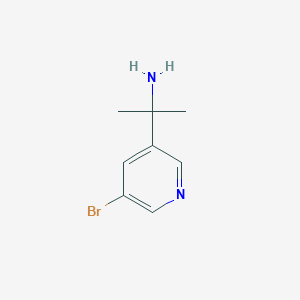

2-(5-Bromopyridin-3-YL)propan-2-amine

描述

2-(5-Bromopyridin-3-YL)propan-2-amine (CAS: 1211519-20-8) is a substituted pyridine derivative with a molecular formula of C₈H₁₁BrN₂ and a molecular weight of 215.09 g/mol . The compound features a bromine atom at the 5-position of the pyridine ring and a tertiary amine group attached to the propane backbone.

属性

IUPAC Name |

2-(5-bromopyridin-3-yl)propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN2/c1-8(2,10)6-3-7(9)5-11-4-6/h3-5H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBHIXQLKEGEKRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC(=CN=C1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromopyridin-3-YL)propan-2-amine typically involves the bromination of pyridine derivatives followed by amination. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of 5-bromopyridine with an appropriate amine under palladium-catalyzed conditions . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and amination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality .

化学反应分析

Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar)

The bromine atom at position 5 undergoes substitution under catalytic or basic conditions. Key reactions include:

Mechanistic Insight : The bromine’s electrophilicity is enhanced by the electron-withdrawing pyridine ring, facilitating oxidative addition with palladium(0) in cross-couplings . Steric hindrance from the propan-2-amine group slows para-substitution but favors meta-directing effects .

Amine Functionalization Reactions

The tertiary amine participates in:

Acylation

-

Reacts with acetyl chloride or anhydrides to form N-acetyl derivatives (e.g., N-[5-bromo-2-methylpyridine-3-yl]acetamide) .

Salt Formation

-

Forms hydrochloride salts (e.g., 2-(5-Bromopyridin-3-yl)propan-2-amine HCl) via HCl(g) in ether, improving solubility.

Metal-Mediated Reactions

The pyridine nitrogen and amine group enable coordination with transition metals:

| Metal Ion | Ligand Behavior | Application | Source |

|---|---|---|---|

| Pd(II) | Bidentate coordination (N, NH) | Catalyzes C–N coupling reactions | |

| Cu(I) | Forms stable complexes | Facilitates Ullmann-type couplings |

Example : In Suzuki couplings, Pd(0) oxidatively adds to the C–Br bond, followed by transmetalation and reductive elimination .

Redox Reactions

-

Reduction : Hydrogenation (H<sub>2</sub>, Pd/C) removes the bromine, yielding 2-(pyridin-3-yl)propan-2-amine .

-

Oxidation : Treating with KMnO<sub>4</sub> oxidizes the amine to a nitro group, though yields are low (∼30%) due to competing side reactions .

Reactivity Comparison with Analogues

科学研究应用

2-(5-Bromopyridin-3-YL)propan-2-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 2-(5-Bromopyridin-3-YL)propan-2-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation .

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

2-(3,5-Dichlorophenyl)propan-2-amine (CAS: 129960-45-8)

- Molecular Formula : C₉H₁₁Cl₂N

- Molecular Weight : 204.10 g/mol

- Key Differences: Replaces the bromopyridinyl group with a dichlorophenyl ring. Chlorine atoms (electronegative but less bulky than bromine) reduce molecular weight and alter lipophilicity.

(2RS)-1-(4-Methoxyphenyl)propan-2-amine

Heterocyclic Backbone Modifications

2-(5-Bromopyrimidin-2-YL)ethylamine (CAS: 1216240-73-1)

- Molecular Formula : C₇H₁₀BrN₃

- Molecular Weight : 232.08 g/mol

- Ethyl-methylamine chain modifies steric hindrance and basicity .

2-(Azepan-1-yl)-5-bromopyridin-3-amine (CAS: 1226192-85-3)

- Molecular Formula : C₁₁H₁₆BrN₃

- Molecular Weight : 270.17 g/mol

- Key Differences: Incorporates a seven-membered azepane ring, enhancing conformational flexibility.

Functional Group Variations

2-(5-Bromopyridin-3-YL)propanoic acid (CAS: 1375753-66-4)

- Molecular Formula: C₈H₈BrNO₂

- Molecular Weight : 230.10 g/mol

- Key Differences: Carboxylic acid (–COOH) replaces the amine group, drastically altering acidity (pKa ~4-5) and solubility in aqueous media. Potential for salt formation or conjugation reactions in drug design .

Structural and Property Analysis Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties/Applications |

|---|---|---|---|---|

| 2-(5-Bromopyridin-3-YL)propan-2-amine | C₈H₁₁BrN₂ | 215.09 | Bromopyridinyl, tertiary amine | Synthetic intermediate; halogen bonding |

| 2-(3,5-Dichlorophenyl)propan-2-amine | C₉H₁₁Cl₂N | 204.10 | Dichlorophenyl, tertiary amine | Higher solubility in non-polar solvents |

| 2-(5-Bromopyrimidin-2-YL)ethylamine | C₇H₁₀BrN₃ | 232.08 | Bromopyrimidinyl, methylamine | Heterocyclic synthesis; hydrogen bonding |

| (2RS)-1-(4-Methoxyphenyl)propan-2-amine | C₁₀H₁₅NO | 165.23 | Methoxyphenyl, secondary amine | Enhanced aromatic reactivity |

| 2-(Azepan-1-yl)-5-bromopyridin-3-amine | C₁₁H₁₆BrN₃ | 270.17 | Bromopyridinyl, azepane | Flexible conformation; drug design |

Research Findings and Implications

- This contrasts with methoxy or methyl groups in analogs, which increase electron density .

- Hydrogen Bonding: The tertiary amine in this compound can act as a hydrogen bond donor, while pyridine nitrogen may accept hydrogen bonds. This dual functionality is absent in dichlorophenyl or pyrimidine derivatives .

- Toxicity and Safety: Brominated compounds may exhibit higher toxicity compared to non-halogenated analogs, necessitating careful handling (e.g., inhalation precautions noted in Safety Data Sheets) .

生物活性

- Molecular Formula : C₈H₁₀BrN

- Molecular Weight : Approximately 215.09 g/mol

- Solubility : Enhanced by the hydrochloride form, facilitating its use in biological assays.

Biological Activity Overview

Research indicates that compounds with brominated pyridine derivatives often exhibit a range of biological activities, including:

- Antimicrobial Properties : Similar compounds have shown effectiveness against various bacterial strains.

- Antitumor Activity : Derivatives of 5-bromopyridine have been noted for their ability to inhibit certain cancer cell lines.

- Neurotransmitter Interaction : Preliminary studies suggest potential interactions with neurotransmitter systems, indicating effects on mood and cognition.

Comparative Analysis of Similar Compounds

To understand the potential biological activity of 2-(5-Bromopyridin-3-YL)propan-2-amine, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| 2-(6-Bromopyridin-2-yl)propan-2-amine | Different bromination position | May exhibit distinct biological activities |

| 5-Bromo-3-pyridinylmethanamine | Lacks the propan-2-amino group | Potentially different reactivity profiles |

| 4-Bromoaniline | Non-pyridine amine | Different electronic properties affecting reactivity |

These comparisons highlight how the specific bromination pattern and amine functionality of this compound may confer unique chemical behaviors and biological activities compared to its analogs.

Case Studies and Research Findings

- Antimicrobial Activity : A study on various brominated pyridine derivatives indicated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The presence of the bromine atom enhances the lipophilicity and membrane penetration of these compounds, which is crucial for their antimicrobial efficacy .

- Antitumor Properties : In vitro studies on similar compounds have demonstrated their ability to inhibit proliferation in cancer cell lines such as MDA-MB-231 (breast cancer) and MCF-7. These findings suggest that this compound may also possess antitumor properties due to structural similarities with known inhibitors .

- Neuropharmacological Effects : Compounds featuring a pyridine ring have been implicated in modulating neurotransmitter systems. For instance, studies on related compounds indicated potential benefits in treating neurodegenerative disorders through selective inhibition of nitric oxide synthase (nNOS), which could be relevant for exploring the effects of this compound on cognitive functions .

While specific mechanisms for this compound remain largely unexplored, it is hypothesized that its activity may involve:

- Enzyme Inhibition : Potential interactions with enzymes such as nNOS could lead to alterations in nitric oxide levels, impacting neuronal signaling.

- Receptor Binding : The compound may exhibit binding affinities for various receptors involved in neurotransmission, influencing mood and cognitive processes.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 2-(5-Bromopyridin-3-yl)propan-2-amine, and how are reaction conditions optimized?

- Methodological Answer : A primary route involves nucleophilic substitution reactions, where a brominated pyridine derivative reacts with a secondary amine (e.g., isopropylamine) under controlled conditions. For example, halogenated pyridines can undergo coupling reactions with amines using palladium catalysts, as demonstrated in Suzuki-Miyaura cross-coupling protocols . Optimization includes tuning solvent systems (e.g., 1,4-dioxane/water mixtures), temperature (85–95°C), and catalyst loading (e.g., 5 mol% Pd(PPh₃)₄). Reaction progress is monitored via TLC or LC-MS to ensure completion.

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

- Methodological Answer : X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is critical for resolving crystal structures and confirming stereochemistry . Complementary techniques include:

- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions and amine proton environments.

- Mass spectrometry : High-resolution MS (HRMS) for molecular weight validation.

- Elemental analysis : To confirm purity and stoichiometry.

Q. What are the primary applications of this compound in academic research?

- Methodological Answer : The compound serves as a versatile building block in:

- Medicinal chemistry : Synthesis of kinase inhibitors or receptor ligands via functionalization of the pyridine ring.

- Materials science : Incorporation into metal-organic frameworks (MOFs) due to its bromine atom’s potential for further cross-coupling .

- Biological studies : Probing enzyme active sites or as a precursor for fluorescent probes.

Advanced Research Questions

Q. How can computational tools like Multiwfn aid in understanding the electronic properties of this compound?

- Methodological Answer : Multiwfn analyzes electron density distributions, electrostatic potentials (ESP), and localized orbital locator (LOL) maps to predict reactive sites. For instance:

- Electron localization function (ELF) : Identifies regions prone to nucleophilic/electrophilic attacks on the pyridine ring.

- Hirshfeld surface analysis : Visualizes intermolecular interactions (e.g., C–H···Br contacts) in crystalline states .

- Density-of-states (DOS) : Links electronic structure to spectroscopic data (e.g., UV-Vis absorption bands).

Q. How should researchers address contradictions in spectroscopic vs. crystallographic data?

- Methodological Answer : Discrepancies (e.g., unexpected NMR shifts vs. X-ray bond lengths) require:

- Dynamic effects analysis : Consider temperature-dependent NMR to detect conformational flexibility.

- DFT calculations : Compare experimental crystallographic data with optimized geometries (e.g., using B3LYP/6-31G* basis sets).

- H-bonding assessment : Use graph-set analysis (e.g., Etter’s rules) to evaluate if intermolecular forces distort solid-state structures .

Q. What strategies mitigate challenges in regioselective functionalization of the pyridine ring?

- Methodological Answer : To direct substitutions to specific positions (e.g., C-5 bromine vs. C-3 amine):

- Protecting groups : Temporarily block the amine with Boc or Fmoc groups during cross-coupling.

- Metal-directing groups : Use pyridine N-oxide to enhance palladium catalyst selectivity at brominated positions .

- Microwave-assisted synthesis : Accelerate reaction kinetics to favor thermodynamically stable products.

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。